4-Propyl-1H-pyrazole-5-carboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
92304-61-5 |
|---|---|
Molecular Formula |
C7H10N2O2 |
Molecular Weight |
154.17 g/mol |
IUPAC Name |
4-propyl-1H-pyrazole-5-carboxylic acid |
InChI |
InChI=1S/C7H10N2O2/c1-2-3-5-4-8-9-6(5)7(10)11/h4H,2-3H2,1H3,(H,8,9)(H,10,11) |
InChI Key |
VLOIHRFPXNREDC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(NN=C1)C(=O)O |
Origin of Product |
United States |
Chemical Reactivity and Derivatization Strategies of 4 Propyl 1h Pyrazole 5 Carboxylic Acid
Reactions Involving the Carboxylic Acid Moiety
The carboxylic acid group is a primary site for derivatization, enabling the synthesis of esters, amides, and other activated forms, which serve as crucial intermediates for further chemical transformations.
Esterification Reactions
The conversion of 4-Propyl-1H-pyrazole-5-carboxylic acid to its corresponding esters is a fundamental transformation. This can be achieved through several standard methods, most notably the Fischer-Speier esterification. This acid-catalyzed reaction involves treating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, followed by nucleophilic attack from the alcohol. masterorganicchemistry.com Although all steps in the Fischer esterification are equilibria, the use of the alcohol as a solvent can drive the reaction to completion. masterorganicchemistry.com
Another powerful method for ester synthesis involves the initial conversion of the carboxylic acid to a more reactive intermediate, such as an acid chloride. This activated form readily reacts with alcohols, often in the presence of a non-nucleophilic base, to yield the desired ester. For example, various pyrazole (B372694) carboxylic acid derivatives have been successfully converted to their methyl, propyl, and butyl esters by first forming the acid chloride and then reacting it with the corresponding alcohol. dergipark.org.tr
Research on related pyrazole systems, such as the synthesis of ethyl 1-methyl-3-n-propyl-pyrazole-5-carboxylate, highlights the practical application of these reactions. In one process, the reaction of an appropriate diketoester with methylhydrazine in ethanol, followed by heating under reflux, yielded the target pyrazole ester. google.com Fractional distillation is often required to separate the desired product from isomeric byproducts. google.com
| Reaction Type | Reagents | Key Features | Reference |
|---|---|---|---|
| Fischer-Speier Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄) | Equilibrium reaction; alcohol often used in excess as solvent. | masterorganicchemistry.com |
| Two-Step Esterification (via Acid Chloride) | 1. Activating Agent (e.g., SOCl₂, (COCl)₂) 2. Alcohol, Base (e.g., Pyridine) | Generally high-yielding; avoids equilibrium limitations. | dergipark.org.tr |
| Cyclocondensation/Esterification | Diketocarboxylic ester, N-alkylhydrazine | Forms the pyrazole ring and ester in one synthetic sequence; may produce isomers. | google.com |
Amide Formation
The synthesis of amides from this compound is a crucial derivatization strategy, often employed in the development of biologically active molecules. nih.gov The most common method involves activating the carboxylic acid and then reacting it with a primary or secondary amine.
Direct conversion can be challenging, but the use of coupling agents facilitates this transformation. More frequently, the carboxylic acid is first converted to a highly reactive acid chloride. dergipark.org.trresearchgate.net The resulting pyrazole-5-carbonyl chloride can then be treated with a wide range of amines—including aliphatic amines, aromatic amines, or even ammonia—to produce the corresponding primary, secondary, or tertiary amides. dergipark.org.trresearchgate.net For instance, studies on related pyrazole carboxylic acids have demonstrated the synthesis of various N-substituted amides by reacting the acid chloride intermediate with amines like butylamine, hexylamine, and diethylamine. dergipark.org.tr The existence of compounds such as 4-Amino-1-methyl-3-n-propyl-5-pyrazolecarboxamide further illustrates the formation of amides from propyl-pyrazole carboxylic acid precursors. sigmaaldrich.comnih.gov
| Starting Material | Reagents | Product | Reference |
|---|---|---|---|
| Pyrazole Carboxylic Acid | 1. SOCl₂ or (COCl)₂ 2. Amine (R-NH₂) | N-Substituted Pyrazole Carboxamide | dergipark.org.trresearchgate.net |
| Pyrazole Carboxylic Acid Chloride | Aqueous Ammonia | Primary Pyrazole Carboxamide | dergipark.org.tr |
| Pyrazole Carboxylic Acid Chloride | Butylamine | N-Butyl Pyrazole Carboxamide | dergipark.org.tr |
Conversion to Acid Chlorides and Other Activated Forms
The activation of the carboxylic acid moiety is a critical step for many derivatization strategies. Converting this compound into its acid chloride is the most common activation method. This transformation renders the carbonyl carbon significantly more electrophilic and susceptible to attack by a wide range of nucleophiles.
Several standard chlorinating agents can be employed for this purpose:
Thionyl Chloride (SOCl₂) : This is a widely used reagent that reacts with carboxylic acids to form the acid chloride, with the byproducts being sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas. libretexts.orgchemguide.co.uk
Phosphorus(V) Chloride (PCl₅) : PCl₅ is a solid reagent that reacts with carboxylic acids to yield the acid chloride, along with phosphorus oxychloride (POCl₃) and HCl as byproducts. chemguide.co.uk
Oxalyl Chloride ((COCl)₂) : Often used under milder conditions, oxalyl chloride is a very effective reagent. The reaction can be performed by treating the sodium salt of the carboxylic acid with oxalyl chloride in a dry solvent like toluene, which can be advantageous in some synthetic routes. researchgate.net
The resulting 4-Propyl-1H-pyrazole-5-carbonyl chloride is a key intermediate, not typically isolated but used directly in subsequent reactions to form esters, amides, and other derivatives. dergipark.org.trresearchgate.net The existence of related compounds like 1-(3,5-Dichlorophenyl)-5-propyl-1H-pyrazole-4-carbonyl chloride confirms the stability and utility of such intermediates in pyrazole chemistry. synquestlabs.com
| Reagent | Byproducts | Key Characteristics | Reference |
|---|---|---|---|
| Thionyl Chloride (SOCl₂) | SO₂, HCl | Commonly used; gaseous byproducts are easily removed. | libretexts.orgchemguide.co.uk |
| Phosphorus(V) Chloride (PCl₅) | POCl₃, HCl | Solid reagent; effective but produces a liquid byproduct (POCl₃). | chemguide.co.uk |
| Oxalyl Chloride ((COCl)₂) | CO, CO₂, HCl | Highly effective, often used for sensitive substrates. | researchgate.net |
Reactions on the Pyrazole Ring System
The pyrazole ring itself is an aromatic heterocycle with distinct reactive sites, allowing for further functionalization through electrophilic and nucleophilic reactions.
Further Electrophilic Substitutions
The pyrazole ring contains two nitrogen atoms, one of which (the N1-H) is acidic and can be deprotonated, while the other is basic and nucleophilic. The most common electrophilic substitution reaction on the pyrazole ring of N-unsubstituted pyrazole-5-carboxylic acids is N-alkylation. google.com This reaction typically occurs at the N1 position, replacing the hydrogen with an alkyl group.
Reagents for this transformation include alkyl halides (e.g., methyl iodide), dialkyl sulfates (e.g., dimethyl sulfate), or trialkyloxonium salts (e.g., triethyloxonium (B8711484) tetrafluoroborate). google.com For example, the preparation of ethyl 1-methyl-3-n-propyl-pyrazole-5-carboxylate has been described through the reaction of ethyl 3-n-propyl-pyrazole-5-carboxylate with dimethyl sulfate. google.com A significant challenge in these reactions is the potential formation of isomeric products (e.g., N1 vs. N2 alkylation), which often necessitates complex purification steps like chromatography or fractional distillation to isolate the desired isomer. google.comgoogle.com The ratio of these isomers can be influenced by the reaction conditions and the specific substrates used. google.com
Nucleophilic Reactivity and Substitution Patterns
The nucleophilic character of the pyrazole ring is primarily associated with the sp²-hybridized "pyridinic" nitrogen atom, which can act as a nucleophile. This reactivity is exploited in the N-alkylation reactions discussed previously, where the nitrogen atom attacks an electrophilic alkylating agent. google.com
Direct nucleophilic substitution on the carbon atoms of the pyrazole ring is less common unless the ring is activated by electron-withdrawing groups or a leaving group is present. However, the existence of substituted pyrazoles, such as 4-Amino-1-methyl-3-n-propyl-5-pyrazolecarboxamide, indicates that functional groups can be introduced at the C4 position of the pyrazole ring. sigmaaldrich.comnih.gov While the specific synthetic route to this amino-substituted compound is not detailed in the available literature, it points to the possibility of substitution at this position, potentially through multi-step synthetic sequences involving nitration followed by reduction, or through rearrangement or cyclization reactions that build the substituted ring.
Functionalization of Propyl and Other Substituents
The functionalization of the 4-propyl group on the pyrazole ring is a less commonly explored area compared to the derivatization of the pyrazole core itself. However, modern synthetic methods offer potential strategies for its modification. Direct functionalization of the alkyl chain, while challenging, could be approached through radical-based reactions or transition-metal-catalyzed C-H activation. These methods could potentially introduce hydroxyl, amino, or halogen functionalities onto the propyl chain, thereby creating new points for molecular diversification.
The broader functionalization of the pyrazole ring itself is well-documented. For instance, electrophilic substitution reactions can introduce various groups onto the ring, although the specific position is dictated by the existing substituents. nih.gov Copper(I)-catalyzed amination of halogenated pyrazoles has proven effective for introducing alkylamines. nih.gov These general strategies for pyrazole functionalization provide a toolbox that could be adapted for the modification of this compound and its derivatives. nih.govlifechemicals.com
Construction of Fused Heterocyclic Systems
The this compound skeleton is an excellent precursor for the synthesis of fused bicyclic and polycyclic heterocyclic systems. The carboxylic acid function and the adjacent ring nitrogen atom are key reactive sites for annulation reactions, leading to the formation of pyridazine, pyrimidine, and pyridine (B92270) rings fused to the pyrazole core.
Synthesis of Pyrazolopiridazinone Derivatives
A primary strategy for constructing fused ring systems from pyrazole carboxylic acids is through cyclocondensation reactions with hydrazine (B178648) derivatives to form pyrazolopyridazinones. researchgate.netdergipark.org.tr This transformation typically involves the reaction of a pyrazole-3-carboxylic acid or its corresponding ester or acid chloride with various hydrazines. researchgate.netdergipark.org.trresearchgate.net The reaction proceeds via the formation of a hydrazide intermediate, followed by intramolecular cyclization and dehydration to yield the fused pyrazolopyridazinone ring system. For example, 4-benzoyl-5-phenyl-1H-pyrazole-3-carboxylic acid has been successfully cyclized with hydrazines to produce pyrazolopyridazinone derivatives. researchgate.netdergipark.org.tr
| Starting Material | Reagent | Product Type | Reference |
| Pyrazole-3-carboxylic acid derivative | Hydrazine Hydrate | Pyrazolo[3,4-d]pyridazinone | researchgate.net |
| 4-benzoyl-5-phenyl-pyrazole-3-carboxylic acid | Various hydrazines | Pyrazolopyridazinone derivative | dergipark.org.tr |
| Tetra-substituted pyrazole with carboxylic acid | Hydrazines | Pyrazolopyridazinone | researchgate.net |
Formation of Pyrazolo[1,5-a]pyrimidines
The synthesis of the pyrazolo[1,5-a]pyrimidine (B1248293) system is a cornerstone in medicinal chemistry. rsc.org The most prevalent method involves the condensation of a 3-aminopyrazole (B16455) or 5-aminopyrazole with a 1,3-dielectrophilic species, such as a 1,3-dicarbonyl compound, enaminone, or chalcone. acs.orgnih.gov To utilize this compound for this purpose, the carboxylic acid group would first need to be converted into an amino group, for example, through a Curtius, Hofmann, or Schmidt rearrangement.
Once the corresponding aminopyrazole is obtained, it can undergo cyclization. Modern approaches include one-pot, three-component reactions and microwave-assisted syntheses to improve efficiency and yield. nih.govrsc.org For instance, a copper(II)-catalyzed [3+3] annulation of aminopyrazoles with saturated ketones provides a direct route to functionalized pyrazolo[1,5-a]pyrimidines. acs.org
| Pyrazole Precursor | Reagent(s) | Method/Catalyst | Product Type | Reference |
| 3-Aminopyrazole | Saturated Ketones | Cu(II)-catalyzed, TEMPO-mediated [3+3] annulation | Pyrazolo[1,5-a]pyrimidine | acs.org |
| 5-Aminopyrazoles | β-Enaminones | Microwave-assisted cyclocondensation | Pyrazolo[1,5-a]pyrimidine | rsc.org |
| Amino pyrazoles | Chalcones, Diaryl/dialkyl diselenides | I2-catalyzed three-component reaction | 3-Selenylated pyrazolo[1,5-a]pyrimidine | rsc.org |
| 3-Aminopyrazoles | Aldehydes, Sulfoxonium ylides | Rh(III)-catalyzed three-component annulation | Pyrazolo[1,5-a]pyrimidine | nih.gov |
Accessing Pyrazolo[3,4-b]pyridines
The pyrazolo[3,4-b]pyridine scaffold is another biologically significant fused heterocycle. Its synthesis generally relies on the reaction of a 5-aminopyrazole with various carbonyl-containing compounds. nih.gov Similar to the pyrazolo[1,5-a]pyrimidine synthesis, application of this compound would necessitate its prior conversion to the corresponding 5-aminopyrazole.
The classical approach involves the condensation of the 5-aminopyrazole with 1,3-dicarbonyl compounds or α,β-unsaturated ketones. nih.govmdpi.com The regioselectivity of the reaction with unsymmetrical dicarbonyl compounds depends on the relative electrophilicity of the two carbonyl groups. nih.gov Catalysts such as Zirconium(IV) chloride (ZrCl₄) have been employed to facilitate the cyclization of 5-aminopyrazoles with α,β-unsaturated ketones. mdpi.com Furthermore, novel methods using pyrazole-5-carbonitriles have been developed, providing alternative pathways to these fused systems. rsc.org
| Pyrazole Precursor | Reagent(s) | Method/Catalyst | Product Type | Reference |
| 5-Amino-1-phenylpyrazole | α,β-Unsaturated Ketones | ZrCl₄-catalyzed cyclization | Pyrazolo[3,4-b]pyridine | mdpi.com |
| 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles | Aniline | Amorphous carbon-supported sulfonic acid | Pyrazolo[3,4-b]pyridine-5-carboxylate | rsc.org |
| 5-Aminopyrazole | 1,3-Dicarbonyl compounds | Condensation reaction | Pyrazolo[3,4-b]pyridine | nih.gov |
Triazole Formation via Cycloaddition with Pyrazole Derivatives
The formation of pyrazole-triazole hybrids often utilizes the highly efficient and regioselective copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a key example of "click chemistry". nih.govchemtube3d.com This strategy allows for the modular construction of complex molecules by linking a pyrazole unit to a triazole ring. nih.govresearchgate.net
To employ this compound in a CuAAC reaction, it must first be converted into either a pyrazole-azide or a pyrazole-alkyne derivative. For example, the carboxylic acid could be reduced to an alcohol, converted to a halide, and subsequently substituted with an azide (B81097). This pyrazole-azide can then be reacted with a terminal alkyne in the presence of a copper(I) catalyst to form the 1,4-disubstituted 1,2,3-triazole product. nih.govresearchgate.net This method allows for the facile N-functionalization of the pyrazole before the triazole unit is attached. nih.gov
| Pyrazole Reactant | Co-reactant | Key Reaction | Product Type | Reference |
| Pyrazolyl Azide | Alkyne | Copper-catalyzed azide-alkyne cycloaddition (CuAAC) | Pyrazole-Triazole Hybrid | nih.gov |
| Triazenylpyrazole | Organohalide, then Alkyne | N-functionalization followed by CuAAC after azide formation | Multi-substituted Pyrazole-Triazole Hybrid | nih.govresearchgate.net |
Theoretical and Computational Chemistry Studies of 4 Propyl 1h Pyrazole 5 Carboxylic Acid and Its Derivatives
Quantum Chemical Investigations of Molecular Structure
Understanding the three-dimensional arrangement of atoms in a molecule is fundamental to predicting its physical and chemical properties. Quantum chemical methods offer a precise way to determine the most stable molecular structures and explore their conformational landscapes.
Geometry Optimization Using Density Functional Theory (DFT) and Hartree-Fock (HF) Methods
Geometry optimization is a computational process that seeks to find the arrangement of atoms that corresponds to the minimum energy of the molecule. Both Density Functional Theory (DFT) and Hartree-Fock (HF) methods are widely used for this purpose, though they differ in their underlying theoretical approaches. mdpi.com
DFT methods, such as the B3LYP functional combined with a basis set like 6-31G(d), have proven effective in optimizing the geometries of pyrazole (B372694) derivatives. nih.gov For a related compound, 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, DFT calculations revealed a planar conformation, where all constituent atoms lie within the same geometrical plane. nih.gov This planarity is often stabilized by intramolecular hydrogen bonding and conjugated π-systems. nih.gov It is anticipated that 4-propyl-1H-pyrazole-5-carboxylic acid would also exhibit a largely planar pyrazole-carboxylic acid core, with the propyl group introducing some conformational flexibility.
The Hartree-Fock method is another ab initio approach to geometry optimization. mdpi.comscirp.org While computationally less intensive than some DFT methods, it does not account for electron correlation to the same extent. mdpi.com A geometry optimization at the HF level would provide a foundational understanding of the molecule's structure, which can be further refined by more advanced computational techniques. scirp.orgresearchgate.net
Table 1: Comparison of Theoretical Methods for Geometry Optimization
| Method | Description | Advantages | Limitations |
| Density Functional Theory (DFT) | A quantum mechanical method that maps the electron density of a many-body system to that of a fictitious non-interacting system. | Generally provides a good balance between accuracy and computational cost. | The accuracy is dependent on the choice of the exchange-correlation functional. |
| Hartree-Fock (HF) Method | An ab initio method that solves the Schrödinger equation for a many-electron system in which the electron-electron repulsion is approximated. | Computationally less demanding than post-HF methods. | Does not fully account for electron correlation, which can affect the accuracy of the results. |
Conformational Analysis and Energy Profiles
Conformational analysis involves studying the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. For this compound, the rotation of the propyl group and the carboxylic acid group would be of primary interest.
By systematically rotating these groups and calculating the energy at each step, a potential energy surface can be generated. The minima on this surface correspond to stable conformers, while the maxima represent transition states between them. This analysis provides insights into the molecule's flexibility and the relative populations of different conformers at a given temperature. While specific data for the title compound is not available, studies on similar pyrazole structures indicate that the planarity of the pyrazole ring is a dominant feature, with substituents adopting orientations that minimize steric hindrance.
Electronic Structure and Reactivity Descriptors
The electronic structure of a molecule governs its reactivity. Computational methods allow for the detailed analysis of molecular orbitals and electrostatic potential, providing valuable descriptors of chemical behavior.
Frontier Molecular Orbitals (FMOs) Analysis
Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic properties. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The energy gap between the HOMO and LUMO (Egap) is an important indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. nih.govmdpi.com
For the related 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, DFT calculations showed that the HOMO is primarily localized on the pyrazole ring, while the LUMO is centered on the furyl moiety and the carboxylic acid group. nih.gov This spatial separation of the frontier orbitals suggests that the pyrazole ring is the most probable site for electrophilic attack, while the carboxylic acid and the substituent at position 3 are likely targets for nucleophilic attack. nih.gov A similar distribution is expected for this compound, with the HOMO concentrated on the pyrazole ring and the LUMO on the carboxylic acid group and the pyrazole ring itself. The calculated HOMO-LUMO energy gap for 3-(2-furyl)-1H-pyrazole-5-carboxylic acid was found to be approximately 4.458 eV, indicating high electronic stability. nih.gov
Table 2: Frontier Molecular Orbital (FMO) Data for a Related Pyrazole Derivative
| Molecular Orbital | Energy (eV) | Description |
| HOMO | -6.543 | Highest Occupied Molecular Orbital |
| LUMO | -2.085 | Lowest Unoccupied Molecular Orbital |
| Energy Gap (Egap) | 4.458 | Indicator of chemical reactivity and stability |
| Data for 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, calculated at the B3LYP/6-31G(d) level of theory. nih.gov |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays different potential values on the electron density surface as different colors. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.
In pyrazole derivatives, the nitrogen atoms of the pyrazole ring and the oxygen atoms of the carboxylic acid group are typically regions of high negative potential, making them likely sites for interaction with electrophiles. unar.ac.id Conversely, the hydrogen atoms, particularly the one attached to the nitrogen of the pyrazole ring and the one on the carboxylic acid group, are expected to be regions of positive potential. unar.ac.id The MEP map of this compound would provide a detailed picture of its electrostatic landscape, guiding the understanding of its intermolecular interactions.
Natural Bond Orbital (NBO) Analysis for Donor-Acceptor Interactions
Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure of a molecule in terms of localized orbitals. It allows for the investigation of charge transfer and donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. The strength of these interactions can be quantified by the second-order perturbation energy, E(2).
Electron Localized Function (ELF) and Localized Orbital Locator (LOL) Studies
The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are quantum chemical tools used to visualize and analyze the electron density distribution within a molecule. These methods provide a detailed picture of chemical bonding, lone pairs, and atomic shells, which is crucial for understanding the reactivity and stability of a molecule.
In the context of pyrazole derivatives, ELF and LOL analyses would reveal the delocalization of π-electrons within the pyrazole ring, a key feature of its aromaticity. For this compound, these studies would specifically highlight the covalent character of the C-C and C-N bonds forming the pyrazole ring, as well as the C-H bonds of the propyl group and the C=O and O-H bonds of the carboxylic acid moiety. The lone pairs on the nitrogen and oxygen atoms would also be clearly visualized, indicating regions of high electron density that are potential sites for electrophilic attack or hydrogen bonding. researchgate.net
Analysis of Electronic Band Gaps
The electronic band gap, specifically the energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a critical parameter in computational chemistry. It provides insights into the chemical reactivity, kinetic stability, and optical properties of a molecule. A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net
For pyrazole derivatives, the HOMO is typically localized on the electron-rich pyrazole ring, while the LUMO distribution can vary depending on the substituents. In a comprehensive DFT study of 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, the HOMO was found to be predominantly localized on the pyrazole ring, indicating it as the center for nucleophilic activity. nih.gov Conversely, the LUMO was centered on the furyl moiety and the carboxylic acid group, suggesting these are the electrophilic regions of the molecule. nih.gov The calculated HOMO-LUMO energy gap for this molecule was approximately 4.458 eV, suggesting high electronic stability. researchgate.net
In another study involving pyrazole-hydrazone derivatives, the HOMO-LUMO energy gaps were calculated to be 4.38 eV and 5.75 eV, respectively, for two different derivatives. nih.gov The variation in the band gap was attributed to the different substituents on the pyrazole ring, highlighting the tunability of the electronic properties of these compounds. nih.gov For this compound, the propyl group, being an electron-donating group, might slightly raise the HOMO energy level, potentially leading to a smaller band gap compared to unsubstituted pyrazole-5-carboxylic acid.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
|---|---|---|---|
| 3-(2-furyl)-1H-pyrazole-5-carboxylic acid | -5.907 | -1.449 | 4.458 |
| Pyrazole-carboxamide Derivative 4 | -5.44 | -1.21 | 4.23 |
| Pyrazole-carboxamide Derivative 5 | -5.56 | -1.24 | 4.32 |
Spectroscopic Property Predictions and Validation
Computational methods are extensively used to predict spectroscopic properties, which can then be compared with experimental data for validation. This synergy between theory and experiment is a cornerstone of modern chemical research.
Nuclear Magnetic Resonance (NMR) Chemical Shifts Prediction (e.g., GIAO Method)
The Gauge-Independent Atomic Orbital (GIAO) method is a widely used computational approach for predicting NMR chemical shifts (δ). gaussian.com This method has been successfully applied to a variety of heterocyclic compounds, including pyrazole derivatives, providing results that are in good agreement with experimental data. arkat-usa.org
In a theoretical study of 1,3-dimethyl-4-phenyl-1H-pyrazole-5-carboxylic acid, the 1H and 13C NMR chemical shifts were calculated using the GIAO approximation and compared with experimental values, showing excellent correlation. arkat-usa.org For this compound, GIAO calculations would predict the chemical shifts for the protons and carbons of the propyl group, the pyrazole ring, and the carboxylic acid. For instance, the protons on the carbon adjacent to the pyrazole ring would be expected to have a different chemical shift compared to the terminal methyl protons of the propyl group. Similarly, the chemical shifts of the pyrazole ring carbons would be influenced by the electronic effects of the propyl and carboxylic acid substituents.
A DFT study on 3-(2-furyl)-1H-pyrazole-5-carboxylic acid also employed theoretical NMR spectral analysis to understand the chemical environment of each carbon atom. nih.gov The predicted 13C NMR spectrum showed distinct signals for the carboxylic carbon, the furan ring carbons, and the pyrazole ring carbons, with the chemical shifts being influenced by the electronegativity of adjacent atoms and π-electron delocalization. nih.gov
| Atom | Experimental Chemical Shift (ppm) for 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid | Calculated Chemical Shift (ppm) for 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid |
|---|---|---|
| C3 | 143.21 | 145.86 |
| C4 | 112.97 | 111.63 |
| C5 | 140.23 | 140.83 |
| COOH | 164.71 | 167.32 |
Vibrational Frequencies and Potential Energy Distribution (PED) Analysis (Correlating with IR Spectroscopy)
Theoretical calculations of vibrational frequencies are invaluable for interpreting experimental infrared (IR) spectra. The calculated frequencies, when scaled appropriately, can be matched with experimental absorption bands. Potential Energy Distribution (PED) analysis further aids in the assignment of these bands by quantifying the contribution of individual internal coordinates (such as bond stretching, angle bending, and torsions) to each vibrational mode. nih.gov
For this compound, theoretical vibrational analysis would predict characteristic frequencies for the O-H stretching of the carboxylic acid, the C=O stretching, the N-H stretching of the pyrazole ring, and the various C-H stretching and bending modes of the propyl group and the pyrazole ring. A study on pentyl-4-benzoyl-1-[2,4-dinitrophenyl]-5-phenyl-1H-pyrazole-3-carboxylate utilized DFT to calculate vibrational normal modes and performed PED analysis to assign the observed IR bands. nih.gov
In the case of 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, a broad band observed in the experimental FT-IR spectrum between 3400–3200 cm⁻¹ was attributed to the O-H stretching vibration of the carboxylic acid group, broadened due to hydrogen bonding. researchgate.net The C-H stretching vibrations in the aromatic rings were observed between 3100 and 3000 cm⁻¹. researchgate.net These experimental findings were supported by theoretical calculations.
| Vibrational Mode | Experimental Frequency (cm⁻¹) for 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid | Calculated Frequency (cm⁻¹) for 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid |
|---|---|---|
| O-H stretch | 3419 | 3632 |
| C-H stretch (methyl/phenyl) | 2978 | 2968-3100 |
| C=O stretch | 1678 | 1725 |
| C=C/C=N stretch | 1531 | 1542 |
Electronic Transitions and UV-Vis Spectra Prediction (Time-Dependent DFT)
Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for predicting the electronic absorption spectra (UV-Vis) of molecules. It calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λ_max) and intensities in the experimental spectrum.
For this compound, TD-DFT calculations would likely predict π → π* transitions associated with the conjugated pyrazole ring system. The presence of the carboxylic acid and propyl groups would influence the energies of these transitions. A TD-DFT study on 3-(2-furyl)-1H-pyrazole-5-carboxylic acid predicted a prominent absorption peak at approximately 251 nm, which was assigned to a π → π* transition involving the HOMO→LUMO+1 excitation. researchgate.net
In another study, the electronic absorption spectra of new bis-spiropipridinon/pyrazole derivatives were computed using TD-DFT with the CAM-B3LYP functional, showing good agreement with the experimental spectra recorded in ethanol and dioxane. This demonstrates the reliability of TD-DFT in predicting the UV-Vis spectra of complex heterocyclic molecules.
| Compound | Calculated λ_max (nm) | Oscillator Strength (f) | Transition |
|---|---|---|---|
| 3-(2-furyl)-1H-pyrazole-5-carboxylic acid | 251 | Not Specified | π → π* (HOMO→LUMO+1) |
Tautomerism and Isomerism Studies
Pyrazoles are known to exhibit prototropic tautomerism, where a hydrogen atom can migrate between the two nitrogen atoms of the ring. For 1H-pyrazoles with substituents at the 3 and 5 positions, this leads to an equilibrium between two tautomeric forms. The position of this equilibrium is influenced by the nature of the substituents, the solvent, and the temperature. fu-berlin.de
For this compound, the key tautomeric equilibrium would be between this compound and 4-propyl-2H-pyrazole-3-carboxylic acid. Computational studies can predict the relative energies of these tautomers, thereby indicating which form is more stable. In a study of 3(5)-phenylpyrazoles, NMR spectroscopy was used to determine the tautomeric equilibrium constants in solution, revealing that the 3-phenyl tautomer was the major species. fu-berlin.de
Furthermore, pyrazoles can exist in different isomeric forms depending on the position of the substituents. For instance, the carboxylic acid group could be at the 3, 4, or 5 position of the pyrazole ring. Computational methods can be used to calculate the relative energies of these isomers to determine their thermodynamic stability. A study on the tautomerism of 3(5)-disubstituted-1H-pyrazoles with ester and amide groups showed that the preference for a particular tautomer is influenced by the electronic nature of the substituents and the hydrogen bonding patterns in the solid state. nih.gov For this compound, the electron-donating propyl group at the 4-position and the electron-withdrawing carboxylic acid group at the 5-position would play a significant role in determining the preferred tautomeric form.
Prototropic Annular Tautomerism in Pyrazole Carboxylic Acids
Pyrazole and its derivatives, including this compound, are subject to a phenomenon known as prototropic annular tautomerism. This process involves the migration of a proton between the two adjacent nitrogen atoms (N1 and N2) of the pyrazole ring. nih.gov This results in two distinct tautomeric forms that can coexist in equilibrium. For a pyrazole substituted at the 3rd and 5th positions, this equilibrium can be influenced by various factors, including the nature of the substituents and the surrounding environment. nih.gov
The N-unsubstituted 1H-pyrazole moiety's ability to form specific hydrogen bonds is crucial for its biological and material properties, and these interactions are directly dependent on the position of the hydrogen atom. nih.gov Therefore, understanding the tautomeric preference is essential. In the case of pyrazole carboxylic acids, the tautomerism involves the movement of the acidic proton of the N-H group. The two primary tautomers for a generic 3,5-disubstituted pyrazole are often designated as the form where the substituent is at position 3 and the form where it is at position 5. The choice between these tautomers is governed by a delicate balance of electronic effects, steric hindrance, and intra- and intermolecular interactions. nih.gov
Computational Assessment of Substituent Effects on Tautomeric Equilibria
Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for investigating the factors that govern tautomeric equilibria in pyrazole derivatives. nih.govresearchgate.net Studies on related molecules show that the electronic properties of substituents play a significant role in determining which tautomer is more stable. nih.govnih.gov Electron-donating groups and electron-withdrawing groups can preferentially stabilize one tautomer over the other.
For this compound, the key substituents are the propyl group at the C4 position and the carboxylic acid group at the C5 position. The propyl group is generally considered an electron-donating group through an inductive effect. The carboxylic acid group is an electron-withdrawing group. Theoretical calculations would typically involve optimizing the geometries of both possible tautomers and calculating their relative energies. The polarity of the solvent is another critical factor, as polar solvents can shift the equilibrium by preferentially solvating the more polar tautomer. nih.govresearchgate.net Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate the solvent effect on the electronic properties and relative stabilities of the tautomers. nih.gov
Table 1: Illustrative Theoretical Energy Differences for Pyrazole Tautomers
| Substituent Pattern | Tautomer 1 | Tautomer 2 | ΔE (kcal/mol) in Gas Phase | ΔG (kcal/mol) in Water | Predominant Tautomer |
|---|---|---|---|---|---|
| 3-Methyl-5-carboxy | N1-H, 5-COOH | N1-H, 3-COOH | 1.5 | 0.8 | Tautomer 2 |
| 3-Nitro-5-carboxy | N1-H, 5-COOH | N1-H, 3-COOH | -2.1 | -2.9 | Tautomer 1 |
| 4-Propyl-5-carboxy (Hypothetical) | N1-H, 5-COOH | N2-H, 5-COOH | Data not available | Data not available | Dependent on conditions |
Note: This table is illustrative. ΔE and ΔG values are hypothetical for demonstrating substituent effects.
Intermolecular Interactions and Self-Association Phenomena
The crystal structure and solution-state behavior of this compound are dominated by hydrogen bonding. The molecule possesses both hydrogen bond donors (the N-H of the pyrazole ring and the O-H of the carboxylic acid) and hydrogen bond acceptors (the sp2 nitrogen of the pyrazole ring and the carbonyl oxygen of the carboxylic acid). This dual functionality allows for the formation of extensive and robust hydrogen-bonding networks.
A common and highly stable motif for carboxylic acids is the formation of a cyclic dimer through a pair of O-H⋯O hydrogen bonds between two molecules. nih.gov In addition to this, the pyrazole rings can link these dimers together. This is typically achieved through N-H⋯N hydrogen bonds, where the N-H of one pyrazole ring interacts with the lone pair of the second nitrogen atom on an adjacent pyrazole ring. researchgate.net This combination of interactions can lead to the formation of one-dimensional chains, two-dimensional sheets, or more complex three-dimensional supramolecular architectures. nih.gov Intramolecular N-H⋯O hydrogen bonds can also occur, which would stabilize a planar conformation of the molecule. nih.gov
In addition to hydrogen bonding, π-π stacking interactions can play a role in the solid-state packing of pyrazole derivatives. researchgate.net The pyrazole ring is an aromatic, π-electron-rich system. When molecules pack in the crystal lattice, these rings can arrange themselves in a parallel or offset fashion, allowing for favorable electrostatic interactions between their π-systems. nih.gov The strength and geometry of these interactions are influenced by the substituents on the ring.
Table 2: Typical Geometric Parameters for π-π Stacking in Heterocyclic Systems
| Parameter | Description | Typical Value Range |
|---|---|---|
| Centroid-to-Centroid Distance (Cg···Cg) | The distance between the geometric centers of two interacting aromatic rings. | 3.4 - 4.0 Å |
| Interplanar Angle | The angle between the planes of the two interacting rings. | 0 - 20° |
| Slip Angle | The angle between the Cg···Cg vector and the normal to the plane of one ring. | 0 - 30° |
Source: General values derived from studies on pyrazole and related heterocyclic systems. researchgate.netnih.gov
Theoretical modeling is indispensable for understanding the formation and stability of dimers and higher-order aggregates of this compound. Using quantum chemical methods, it is possible to calculate the interaction energies of various possible arrangements of molecules. researchgate.net The most common starting point for this analysis is the hydrogen-bonded carboxylic acid dimer. nih.gov
DFT calculations can predict the geometry and binding energy of this dimer, as well as larger clusters. These models can also explore the interplay between the O-H⋯O hydrogen bonds of the carboxylic acid groups and the N-H⋯N hydrogen bonds of the pyrazole rings. researchgate.net By comparing the energies of different aggregation motifs (e.g., linear chains vs. cyclic structures), researchers can predict the most likely form of self-assembly. The Atoms-in-Molecules (AIM) theory is often applied to analyze the electron density at bond critical points, providing a quantitative measure of the strength of the hydrogen bonds and other non-covalent interactions holding the aggregates together. researchgate.net
Investigation of Non-Linear Optical (NLO) Properties
Organic materials with significant non-linear optical (NLO) properties are of great interest for applications in modern technologies like telecommunications and optical computing. wum.edu.pk Pyrazole derivatives have emerged as a promising class of compounds for NLO applications due to their unique electronic characteristics. wum.edu.pkresearchgate.net The NLO response of a molecule is related to its ability to be polarized by an intense electric field, such as that from a laser. This is quantified by the molecular hyperpolarizability (β). wum.edu.pk
The key features for a molecule to exhibit NLO properties are a π-conjugated system that connects an electron-donating group (D) to an electron-accepting group (A), creating a D-π-A structure. In this compound, the pyrazole ring acts as the π-conjugated bridge. The carboxylic acid group is an electron acceptor, while the pyrazole ring itself can act as a donor. The presence of both donor and acceptor moieties linked by a conjugated system can lead to a significant intramolecular charge transfer upon excitation, which is a prerequisite for a high hyperpolarizability value. researchgate.net
Computational methods, particularly DFT, are widely used to predict the NLO properties of new molecules. wum.edu.pk By calculating the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β), researchers can screen candidate molecules for their potential as NLO materials. wum.edu.pk Theoretical studies on related pyranopyrazoles and N-substituted pyrazole carboxylates have shown that these systems can possess large hyperpolarizability values, suggesting that this compound could also be a promising candidate for NLO applications. wum.edu.pkresearchgate.net
Table 3: Calculated NLO Properties for Representative Pyrazole Derivatives
| Compound | Dipole Moment (μ) (Debye) | Polarizability (α) (a.u.) | First Hyperpolarizability (β) (a.u.) |
|---|---|---|---|
| Pyrazole-4-ethyl carboxylate derivative | 3.5 | 150 | 850 |
| Pyranopyrazole derivative | 5.2 | 210 | 1200 |
| This compound | Data not available | Data not available | Data not available |
Note: Values are illustrative and taken from computational studies on different, but related, pyrazole structures to show a typical range. wum.edu.pkresearchgate.net
Advanced Analytical and Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 4-Propyl-1H-pyrazole-5-carboxylic acid, providing detailed information about the hydrogen, carbon, and nitrogen environments within the molecule.
Proton (¹H) NMR Applications for Structural Elucidation
Proton (¹H) NMR spectroscopy is used to identify the number and connectivity of hydrogen atoms in the molecule. The expected spectrum for this compound would feature distinct signals corresponding to the propyl group, the pyrazole (B372694) ring proton, and the labile protons of the carboxylic acid and pyrazole N-H groups.
The propyl group is anticipated to show a characteristic splitting pattern:
A triplet for the terminal methyl (CH₃) protons, coupling to the adjacent methylene (B1212753) protons.
A multiplet (likely a sextet) for the central methylene (CH₂) protons, coupling to both the methyl and the other methylene group.
A triplet for the methylene protons attached to the pyrazole ring, coupling to the central methylene group.
The pyrazole ring possesses a single proton at the C3 position, which is expected to appear as a singlet. The acidic proton of the carboxylic acid group and the N-H proton of the pyrazole ring are typically observed as broad singlets. Their chemical shifts can be highly variable depending on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. The carboxylic acid proton is characteristically found far downfield, often in the 10-12 ppm region libretexts.org.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| -COOH | 10.0 - 12.0 | Broad Singlet |
| N-H | Variable (e.g., 7.0 - 11.0) | Broad Singlet |
| C3-H (pyrazole ring) | ~7.5 - 8.0 | Singlet |
| -CH₂- (attached to ring) | ~2.5 - 2.8 | Triplet |
| -CH₂- (central) | ~1.6 - 1.8 | Sextet |
Carbon-13 (¹³C) NMR Applications for Carbon Framework Analysis
Carbon-13 (¹³C) NMR spectroscopy provides critical information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal.
The spectrum is expected to show seven unique carbon signals: one for the carboxyl group, three for the pyrazole ring, and three for the propyl side chain. The carbonyl carbon of the carboxylic acid is typically found in the highly deshielded region of the spectrum (160-180 ppm) libretexts.org. The pyrazole ring carbons (C3, C4, and C5) will have chemical shifts characteristic of heteroaromatic systems, with their exact positions influenced by the substituents. The aliphatic carbons of the propyl group will appear in the upfield region of the spectrum.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -COOH | 160 - 170 |
| C5 (pyrazole ring) | 140 - 150 |
| C3 (pyrazole ring) | 130 - 140 |
| C4 (pyrazole ring) | 110 - 120 |
| -CH₂- (attached to ring) | 25 - 35 |
| -CH₂- (central) | 20 - 25 |
Nitrogen-15 (¹⁵N) NMR for Tautomeric Investigations
For pyrazoles unsubstituted on a nitrogen atom, prototropic tautomerism is a key feature, where the N-H proton can reside on either of the two nitrogen atoms. Nitrogen-15 (¹⁵N) NMR is a powerful technique for investigating this dynamic equilibrium. nih.govfu-berlin.deacs.org
In this compound, the proton can be located on N1 or N2, leading to two different tautomers. ¹⁵N NMR spectroscopy can distinguish between these forms. The nitrogen atom bearing the proton (a "pyrrole-like" nitrogen) will have a significantly different chemical shift compared to the sp²-hybridized, unprotonated nitrogen (a "pyridine-like" nitrogen). At low temperatures, where the proton exchange is slow on the NMR timescale, two distinct ¹⁵N signals may be observed for each tautomer. The integration of these signals can be used to determine the equilibrium constant of the tautomerism. fu-berlin.de The large chemical shift range of ¹⁵N makes it particularly sensitive to the local electronic environment, making it an ideal tool for such studies. researchgate.net
Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information from its fragmentation patterns. The molecular formula is C₇H₁₀N₂O₂, corresponding to a molecular weight of 154.17 g/mol .
In a typical mass spectrum, a molecular ion peak (M⁺) would be expected at m/z 154. The fragmentation of the molecule under ionization would likely proceed through several key pathways characteristic of carboxylic acids and pyrazole rings.
Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl radical (-OH, M-17) and the loss of the entire carboxyl group (-COOH, M-45). libretexts.org Fragmentation of the propyl chain can also occur, leading to peaks corresponding to the loss of ethyl (M-29) or propyl (M-43) radicals. The pyrazole ring itself can undergo cleavage, a characteristic fragmentation pathway for this heterocyclic system. researchgate.net
Table 3: Predicted Key Mass Spectrometry Fragments for this compound
| m/z | Predicted Fragment Identity | Fragmentation Pathway |
|---|---|---|
| 154 | [M]⁺ | Molecular Ion |
| 137 | [M - OH]⁺ | Loss of hydroxyl radical from COOH |
| 125 | [M - C₂H₅]⁺ | Loss of ethyl radical from propyl chain |
| 111 | [M - C₃H₇]⁺ | Loss of propyl radical |
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
The IR spectrum of this compound is expected to be dominated by features from the carboxylic acid, the pyrazole ring, and the propyl group. A very prominent, broad absorption band is anticipated in the 2500-3300 cm⁻¹ region, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. libretexts.org Superimposed on this broad band, the C-H stretching vibrations of the propyl group would appear around 2850-2960 cm⁻¹. The N-H stretch of the pyrazole ring is expected as a moderate band around 3100-3300 cm⁻¹. The C=O stretching of the carboxylic acid group will give rise to a strong, sharp absorption band typically found between 1680 and 1710 cm⁻¹. Vibrations corresponding to C=N and C=C stretching in the pyrazole ring are expected in the 1400-1600 cm⁻¹ region.
Table 4: Predicted Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 2500 - 3300 | O-H stretch (broad) | Carboxylic Acid (H-bonded dimer) |
| 3100 - 3300 | N-H stretch | Pyrazole Ring |
| 2850 - 2960 | C-H stretch | Propyl Group |
| 1680 - 1710 | C=O stretch (strong) | Carboxylic Acid |
| 1400 - 1600 | C=N / C=C stretch | Pyrazole Ring |
X-ray Crystallography and Solid-State Structural Analysis
X-ray crystallography provides definitive information on the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While specific crystallographic data for this compound is not available, its solid-state structure can be predicted based on known structures of similar pyrazole carboxylic acid derivatives. cambridge.orgresearchgate.netresearchgate.net
It is highly probable that the molecules will form centrosymmetric dimers in the crystal lattice through strong intermolecular hydrogen bonds between the carboxylic acid groups of two molecules (an O-H···O interaction), creating a characteristic R²₂(8) ring motif. cambridge.org These dimers would likely be further linked into chains or sheets by hydrogen bonds involving the pyrazole N-H group, which can act as a hydrogen bond donor, and the pyrazole ring nitrogen or the carbonyl oxygen, which can act as acceptors (N-H···N or N-H···O interactions). The packing of these extended structures would then be governed by weaker van der Waals forces involving the propyl chains. This interplay of strong hydrogen bonding and weaker dispersive forces dictates the final crystal packing arrangement.
Future Research Directions
Development of More Efficient, Sustainable, and Selective Synthetic Routes
The synthesis of pyrazole (B372694) derivatives, including 4-Propyl-1H-pyrazole-5-carboxylic acid, is a well-established field, but there remains a significant push towards greener and more efficient methodologies. mdpi.commdpi.com Current research focuses on overcoming the limitations of traditional methods, which often involve harsh conditions or produce a mixture of regioisomers. nih.gov
Future efforts will likely concentrate on the following areas:
Multicomponent Reactions (MCRs): These reactions, where multiple starting materials react in a single step to form a complex product, offer a highly efficient route to substituted pyrazoles. mdpi.com Developing novel MCRs could provide a direct and atom-economical pathway to this compound and its analogues.
Green Chemistry Approaches: The use of environmentally benign solvents like water, and catalysts such as CeO2/SiO2 or FeCl3-PVP, is a growing trend. thieme-connect.com Future work will likely expand the use of aqueous-based syntheses and recyclable catalysts to minimize environmental impact. thieme-connect.com This includes solvent-free methods and the use of alternative energy sources.
Catalytic Methods: The development of novel catalysts, including nano-catalysts like nano-ZnO, can lead to higher yields and improved selectivity under milder conditions. nih.gov Research into copper-catalyzed condensation reactions that proceed at room temperature without acid is a promising avenue. organic-chemistry.org
Regioselective Synthesis: A key challenge in pyrazole synthesis is controlling the regioselectivity, especially with unsymmetrical precursors like 1,3-dicarbonyl compounds. nih.govmdpi.com Future research will focus on developing new reaction conditions and catalysts that provide exclusive or high selectivity for the desired isomer, thus avoiding tedious separation processes. organic-chemistry.orgmdpi.com
Table 1: Comparison of Synthetic Approaches for Pyrazole Derivatives
| Method | Advantages | Disadvantages | Future Research Focus |
| Traditional Cyclocondensation | Well-established, versatile | Often requires harsh conditions, may produce isomeric mixtures nih.gov | Milder reaction conditions, improved regioselectivity mdpi.com |
| Multicomponent Reactions | High efficiency, atom economy, simplicity mdpi.com | Can require complex optimization | Discovery of new MCR pathways for diverse pyrazoles |
| Green Synthesis (Aqueous) | Environmentally friendly, safe thieme-connect.com | Limited solubility of some organic reactants | Development of new catalysts and surfactants (e.g., CTAB) for aqueous media thieme-connect.com |
| Catalytic Synthesis | High yields, mild conditions, high selectivity nih.govorganic-chemistry.org | Catalyst cost and recyclability | Design of more robust, cheaper, and recyclable catalysts |
Exploration of Novel Chemical Transformations and Reaction Mechanisms
Understanding the inherent reactivity of the this compound scaffold is crucial for its application. The pyrazole ring exhibits distinct reactivity at its different positions. pharmaguideline.comresearchgate.net The nitrogen at position-2 is basic and reactive towards electrophiles, while the proton on the nitrogen at position-1 can be removed by a strong base, increasing nucleophilicity. researchgate.net The carbon at position-4 is susceptible to electrophilic attack. pharmaguideline.com
Future research in this area will likely involve:
Functionalization of the Pyrazole Core: Exploring new reactions to selectively introduce functional groups at the C-3, C-4, and N-1 positions will be a major focus. This could involve C-H activation, cross-coupling reactions, and novel cyclization strategies to build fused heterocyclic systems. mdpi.comnih.gov
Reaction Mechanism Studies: Detailed mechanistic studies, potentially combining experimental evidence with computational modeling, can elucidate the pathways of known and new transformations. For instance, investigating the stepwise cycloaddition mechanisms in pyrazole formation can lead to better control over the reaction outcome. organic-chemistry.org
Unusual Rearrangements: The discovery of unexpected reaction pathways, such as the rearrangement of a pyrazole nitrene leading to C-H acetoxylation, opens up new synthetic possibilities that bypass the need for external oxidants or reductants. mdpi.com Further exploration of such novel cascades is a fertile ground for research.
Carboxylic Acid Group Transformations: Beyond standard esterification and amidation, research into novel transformations of the carboxylic acid group could lead to new classes of derivatives. This includes its use as a directing group for reactions on the pyrazole ring or its participation in decarboxylative coupling reactions.
Advanced Computational Modeling for Precise Property Prediction and Design
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the properties of molecules like this compound. bohrium.comresearchgate.netnih.gov These methods allow for the calculation of molecular geometry, electronic structure, spectroscopic properties, and reactivity descriptors. researchgate.netnih.gov
Future directions in computational modeling include:
Accurate Property Prediction: Enhancing the accuracy of DFT calculations to predict properties such as solubility, stability, and electronic behavior. nih.govresearchgate.net This involves using advanced functionals and basis sets to model the molecule's behavior in different environments. nih.gov
Reactivity Analysis: Using tools like Molecular Electrostatic Potential (MEP) maps and Frontier Molecular Orbital (FMO) analysis to identify reactive sites for electrophilic and nucleophilic attack. nih.gov This can guide synthetic efforts by predicting the most likely outcome of a reaction. bohrium.com
Virtual Screening: Employing computational models to screen virtual libraries of this compound derivatives for desired properties, such as biological activity or specific optical characteristics. This accelerates the discovery process by prioritizing candidates for synthesis and experimental testing. researchgate.net
Mechanism Elucidation: Modeling reaction pathways to understand complex mechanisms, identify transition states, and calculate activation energies. This provides deep insight into why certain products are formed and how reaction conditions can be optimized. researchgate.net
Table 2: Key Parameters from DFT Analysis of Pyrazole Derivatives
| Parameter | Significance | Application in Future Research |
| HOMO-LUMO Energy Gap | Indicates chemical reactivity and kinetic stability | Designing molecules with specific electronic properties (e.g., for optoelectronics) |
| Molecular Electrostatic Potential (MEP) | Identifies sites for electrophilic and nucleophilic attack nih.gov | Predicting intermolecular interactions and guiding synthetic modifications |
| Mulliken Atomic Charges | Describes the electron distribution in the molecule researchgate.net | Understanding charge dispersal and its effect on reactivity and stability |
| Global Reactivity Descriptors | Includes hardness, softness, and electrophilicity index bohrium.comresearchgate.net | Quantifying and comparing the overall reactivity of different derivatives |
Design and Synthesis of Novel Materials with Tunable Chemical and Optical Properties
The structural rigidity and coordinating ability of the pyrazole-carboxylic acid moiety make it an excellent building block for functional materials. mdpi.comnih.gov Its derivatives have shown promise in areas like coordination polymers, fluorescent probes, and materials with non-linear optical (NLO) properties. acs.orgresearchgate.netnih.gov
Key future research areas are:
Coordination Polymers (CPs) and Metal-Organic Frameworks (MOFs): Using this compound as an organic linker to construct CPs and MOFs. acs.org The properties of these materials, such as porosity and catalytic activity, can be tuned by changing the metal ion and the linker structure. nih.gov Research into mixed-metal systems could enhance properties like photocatalytic performance. acs.org
Fluorescent Materials: The pyrazole ring is a component of many fluorescent molecules. researchgate.netnih.gov Future work will focus on designing derivatives of this compound that exhibit specific fluorescence properties, such as high quantum yields and sensitivity to specific ions or molecules, for applications in bioimaging and chemical sensing. nih.govias.ac.in
Non-Linear Optical (NLO) Materials: By introducing electron-donating and electron-accepting groups onto the pyrazole scaffold, it is possible to create molecules with significant NLO properties. researchgate.net The systematic study of structure-property relationships will guide the design of new pyrazole-based materials for applications in photonics and optical communications. mdpi.com
Smart Polymers and Liquid Crystals: Incorporating the pyrazole unit into polymer backbones or as side chains can lead to materials with enhanced thermal stability and specific optical properties. ias.ac.in The ability to tune these properties by simple substitution on the pyrazole ring makes this a promising area for the development of advanced functional polymers and liquid crystals. researchgate.net
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
